Coumestan

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

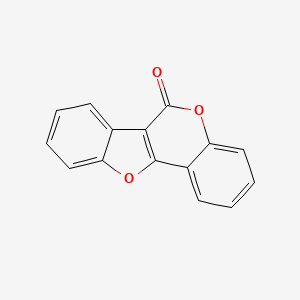

Coumestan is a member of the class of coumestans that is 6H-[1]benzofuro[3,2-c]chromene substituted by an oxo group at position 6. It has a role as a phytoestrogen and a plant metabolite. It is a member of coumestans and a delta-lactone.

科学的研究の応用

Pharmacological Properties

Coumestans exhibit a wide range of pharmacological activities, including:

- Estrogenic Activity : Coumestans, such as coumestrol, act as phytoestrogens, mimicking estrogen and influencing hormonal pathways. This property is significant in treating conditions related to hormonal imbalances and menopausal symptoms .

- Anti-Cancer Effects : Several studies have highlighted the anticancer properties of coumestans. They have been shown to induce apoptosis in cancer cells and inhibit tumor growth. For example, wedelolactone has demonstrated anti-hepatotoxic activity and potential in reducing cancer risk due to its structural similarity to phytoestrogens .

- Anti-Inflammatory and Antioxidant Activities : Coumestans possess anti-inflammatory properties that can help mitigate conditions like arthritis and other inflammatory diseases. Their antioxidant capacity also contributes to cellular protection against oxidative stress .

- Neuroprotective Effects : Research indicates that coumestans may protect neuronal cells from damage, which could have implications for neurodegenerative diseases .

Therapeutic Uses

The therapeutic applications of coumestans span several areas:

- Traditional Medicine : In traditional practices, coumestans have been utilized for their medicinal properties. For instance, they are employed in South American herbal medicine as snake antivenoms and in Ayurvedic medicine for treating liver diseases .

- Drug Development : The unique structure of coumestans makes them attractive candidates for drug development. They are being investigated as selective estrogen receptor modulators (SERMs), which could provide targeted therapies with fewer side effects compared to traditional estrogen therapies .

- HCV Treatment : Recent studies have identified coumestans as potential inhibitors of Hepatitis C virus NS5B polymerase, suggesting their role in antiviral drug development .

Table 1: Summary of Biological Activities of Coumestans

Q & A

Basic Research Questions

Q. What are the standard experimental protocols for synthesizing Coumestan derivatives, and how can reproducibility be ensured?

- Methodology : this compound synthesis typically involves cyclization of precursor molecules like coumarins or chalcones. For example, Kappe et al. (1978) used photochemical dimerization of 3-phenylcoumarins under UV light . To ensure reproducibility:

- Document reaction conditions (solvent, temperature, catalyst) in detail.

- Use high-purity reagents and validate intermediates via NMR or mass spectrometry.

- Follow protocols from peer-reviewed syntheses, such as those in Tuskaev’s 2013 review, which systematizes routes like oxidative coupling and heterocyclization .

Q. What are the common in vitro assays used to evaluate this compound’s estrogenic activity?

- Methodology : Estrogen receptor (ER) binding assays and reporter gene assays (e.g., luciferase-based systems) are standard. Key steps:

- Use ER-positive cell lines (e.g., MCF-7 breast cancer cells) for competitive binding studies .

- Include positive controls (e.g., 17β-estradiol) and measure dose-response curves.

- Validate results with transcriptional activation assays, as done by Kuiper et al. (1998) to assess ERα/ERβ selectivity .

Q. How should researchers characterize the purity and identity of newly synthesized this compound compounds?

- Methodology : Follow the Beilstein Journal’s guidelines for compound characterization :

- Perform elemental analysis (C, H, N) to confirm stoichiometry.

- Use spectroscopic methods: 1H/13C NMR, IR, and high-resolution mass spectrometry.

- For crystalline derivatives, include X-ray diffraction data. Purity is confirmed via HPLC (≥95% peak area) .

Advanced Research Questions

Q. How can contradictory data on this compound’s pro- vs. anti-estrogenic effects be resolved in meta-analyses?

- Methodology : Apply systematic review frameworks like COSMOS-E :

- Define inclusion criteria (e.g., in vivo vs. in vitro studies, dose ranges).

- Use statistical tools (e.g., random-effects models) to account for heterogeneity.

- Stratify by variables like cell type (e.g., breast vs. endometrial) or metabolite profiles, as conflicting results often arise from contextual factors .

Q. What computational strategies are effective for predicting this compound’s molecular targets?

- Methodology : Combine ligand-based and structure-based approaches:

- Use ROCS (Rapid Overlay of Chemical Structures) for shape-based similarity screening against known phytoestrogen targets (e.g., ERs, PPARγ) .

- Perform molecular docking with tools like AutoDock Vina to assess binding affinity. Validate predictions with in vitro assays, as demonstrated by Tu et al. (2020) for Dolichosin A .

Q. How can researchers optimize experimental designs to compare this compound’s bioactivity across in vitro and in vivo models?

- Methodology :

- In vitro : Standardize cell culture conditions (e.g., serum-free media to avoid estrogenic interference) and include co-treatment with metabolic activators (e.g., S9 liver fractions) .

- In vivo : Use isogenic animal models to control genetic variability. Measure tissue-specific uptake via LC-MS/MS, as in Harris et al. (2005), who correlated plasma levels with hepatic effects .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

- Methodology :

- Fit data to sigmoidal models (e.g., Hill equation) using software like GraphPad Prism.

- Account for non-monotonic responses (common in endocrine disruptors) with benchmark dose (BMD) modeling .

- Report confidence intervals and effect sizes to contextualize thresholds, as in Kanno et al. (2004) for hepatotoxicity .

Q. Data Management and Reproducibility

Q. How should researchers manage conflicting spectral data (e.g., NMR shifts) in this compound characterization?

- Methodology :

- Cross-validate with alternative techniques (e.g., IR for functional groups, X-ray for stereochemistry).

- Reference databases like SDBS or PubChem for known this compound derivatives.

- Report solvent and temperature effects on chemical shifts, per Beilstein’s experimental guidelines .

Q. What frameworks ensure rigor when integrating multi-omics data (e.g., transcriptomics, metabolomics) in this compound studies?

- Methodology :

- Use FAIR principles (Findable, Accessible, Interoperable, Reusable) for data deposition in repositories like MetaboLights or GEO.

- Apply pathway enrichment tools (e.g., MetaboAnalyst, DAVID) to link omics layers, as done by Kumar et al. (2009) to identify anti-cancer mechanisms .

Q. Ethical and Collaborative Considerations

Q. How can interdisciplinary teams mitigate bias in this compound research, particularly in phytochemistry and endocrinology?

特性

CAS番号 |

479-12-9 |

|---|---|

分子式 |

C15H8O3 |

分子量 |

236.22 g/mol |

IUPAC名 |

[1]benzofuro[3,2-c]chromen-6-one |

InChI |

InChI=1S/C15H8O3/c16-15-13-9-5-1-3-7-11(9)17-14(13)10-6-2-4-8-12(10)18-15/h1-8H |

InChIキー |

JBIZUYWOIKFETJ-UHFFFAOYSA-N |

SMILES |

C1=CC=C2C(=C1)C3=C(O2)C4=CC=CC=C4OC3=O |

正規SMILES |

C1=CC=C2C(=C1)C3=C(O2)C4=CC=CC=C4OC3=O |

Key on ui other cas no. |

479-12-9 |

同義語 |

(1)benzoxolo(3,2-c)chromen-6-one coumestan |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。